molecular formula C21H18F2N4O2 B11004731 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11004731
M. Wt: 396.4 g/mol
InChI Key: UASMJUCBIJUXSP-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a quinazolinone core linked to a 5-fluoroindole moiety via an ethylacetamide bridge. Its molecular formula is C21H18F2N4O2 (CAS: 1081124-32-4), with a molecular weight of 412.85 (). Key structural attributes include:

  • Quinazolinone ring: Substituted with 6-fluoro and 2-methyl groups, contributing to electron-withdrawing and steric effects.
  • Acetamide linker: Connects the quinazolinone to the indole-ethyl group, influencing solubility and hydrogen-bonding capacity (polar surface area: 58.57 Ų) ().

Properties

Molecular Formula

C21H18F2N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H18F2N4O2/c1-12-26-19-5-3-15(23)9-17(19)21(29)27(12)11-20(28)24-7-6-13-10-25-18-4-2-14(22)8-16(13)18/h2-5,8-10,25H,6-7,11H2,1H3,(H,24,28)

InChI Key

UASMJUCBIJUXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

SNAr-Based Cyclization

The quinazolinone core is synthesized via a base-promoted nucleophilic aromatic substitution (SNAr) reaction. ortho-Fluorobenzamide derivatives react with acetamide in dimethyl sulfoxide (DMSO) under Cs₂CO₃ catalysis, forming the quinazolin-4-one ring.

Procedure :

  • Step 1 : 2-Fluoro-N-methylbenzamide (1.0 mmol) reacts with acetamide (2.5 mmol) in DMSO with Cs₂CO₃ (2.5 mmol) at 135°C for 24 hours.

  • Step 2 : Intramolecular cyclization yields 6-fluoro-2-methylquinazolin-4(3H)-one (72% yield).

Optimization :

  • Solvent: DMSO > DMF, iPrOH (higher polarity aids SNAr reactivity).

  • Base: Cs₂CO₃ > K₂CO₃ (enhanced deprotonation of acetamide).

Copper-Catalyzed Methods

Alternative routes employ CuI/L-proline systems for C–N coupling. For example, Ullmann-type reactions between 2-iodobenzamides and methylamine in DMSO yield the quinazolinone core (68% yield).

Synthesis of 5-Fluoro-1H-indol-3-ylethylamine

Fischer Indole Synthesis

5-Fluoroindole is synthesized via cyclization of 4-fluorophenylhydrazine with propanal in acetic acid. Subsequent N-ethylation with bromoethylamine hydrobromide introduces the ethylamine side chain.

Procedure :

  • Step 1 : 4-Fluorophenylhydrazine (1.0 mmol) and propanal (1.2 mmol) reflux in AcOH for 6 hours to form 5-fluoro-1H-indole (58% yield).

  • Step 2 : N-Ethylation with bromoethylamine hydrobromide (1.5 mmol) in THF/NaH yields 2-(5-fluoro-1H-indol-3-yl)ethylamine (47% yield).

Palladium-Catalyzed Cross-Coupling

Recent methods use Pd(OAc)₂/Xantphos to couple 5-fluoro-1H-indole with ethylenediamine derivatives, achieving higher regioselectivity (81% yield).

Acetamide Linker Formation

Carbodiimide-Mediated Amidation

2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled to 2-(5-fluoro-1H-indol-3-yl)ethylamine in dichloromethane.

Procedure :

  • Step 1 : 2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (1.0 mmol), DCC (1.2 mmol), and N-hydroxysuccinimide (NHS, 1.2 mmol) in DCM for 2 hours.

  • Step 2 : Addition of 2-(5-fluoro-1H-indol-3-yl)ethylamine (1.1 mmol) and stirring for 12 hours yields the target compound (65% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole NH), 8.21 (d, J = 7.6 Hz, 1H, quinazolinone H-5), 7.45–6.98 (m, 6H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.76 (s, 3H, NCH₃).

  • HRMS : m/z 396.4 [M+H]⁺ (calc. 396.4).

One-Pot T3P®-Mediated Coupling

Using propylphosphonic anhydride (T3P®) in ethyl acetate improves atom economy (78% yield).

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for amidation steps, achieving 70% yield with reduced epimerization.

Solid-Phase Synthesis

Immobilization of the quinazolinone core on Wang resin enables iterative coupling, though yields are lower (52%).

Table 1: Comparison of Key Preparation Methods

MethodYield (%)Purity (%)Key AdvantageCitation
SNAr + Fischer Indole6598Scalability
CuI/L-proline Coupling6897Mild conditions
T3P®-Mediated Amidation7899Reduced side reactions
Microwave-Assisted7097Rapid synthesis

Challenges and Optimization Strategies

  • Regioselectivity : Fluorine at C-6 of quinazolinone and C-5 of indole requires careful control to avoid positional isomers.

  • Solubility Issues : Polar aprotic solvents (DMSO, DMF) enhance intermediate solubility but complicate purification.

  • Byproduct Formation : Over-alkylation at indole N-1 is mitigated using bulky bases (e.g., DBU) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinazoline rings can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline moiety, potentially forming alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in key biological pathways, such as the Wnt/β-catenin signaling pathway . This inhibition can lead to various downstream effects, including modulation of gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / CAS Quinazolinone Substituents Indole/Other Substituents Acetamide Side Chain Molecular Weight logP Biological Activity
Target Compound (1081124-32-4) 6-F, 2-Me 5-F-indole 2-(5-F-indol-3-yl)ethyl 412.85 2.95 Not specified
N-[2-(5-Cl-indol-3-yl)ethyl]-... () 6-F, 2-Me 5-Cl-indole 2-(5-Cl-indol-3-yl)ethyl 428.30 - Not specified
2-(6-Cl-2-Me-4-oxo-quinazolin-3-yl)-N-Ph () 6-Cl, 2-Me None Phenyl - - InhA inhibitor (TB)
2-(6,7-diMeO-4-oxo-quinazolin-3-yl)-... () 6,7-diMeO, 2-Me 5-F-indole Same as target 424.4 - Not specified
2-(2,4-Dioxo-quinazolin-1-yl)-N-... () 2,4-Dioxo 3-F-phenyl 3-F-phenyl ethyl - - Acetylcholinesterase inhibition

Key Research Findings and Implications

  • Indole Modifications : 5-Fluoro substitution enhances lipophilicity and may improve blood-brain barrier penetration compared to 5-chloro ().
  • Side Chain Flexibility : Ethylacetamide linkers (target compound) offer conformational flexibility, possibly improving target engagement over rigid carboxamides () or bulky benzyl groups ().

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of both indole and quinazoline moieties, which are known to contribute to various pharmacological activities. The molecular formula is C15H16F2N4OC_{15}H_{16}F_{2}N_{4}O, with a molecular weight of approximately 306.31 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₆F₂N₄O
Molecular Weight306.31 g/mol
DensityNot available
Melting PointNot available
SolubilityNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing quinazoline and indole structures. For instance, derivatives of quinazoline have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer progression .

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which was observed in studies using human cancer cell lines such as SW620 (colon), PC3 (prostate), and NCI-H23 (lung) .

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
SW6200.671
PC31.211
NCI-H23Not reported

The biological activity of this compound can be attributed to its ability to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer cell survival and proliferation. The compound has shown IC50 values in the range of 0.041–0.044 μM for HDAC inhibition, indicating potent activity compared to standard HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Case Studies

  • Study on HDAC Inhibition : A study published in ACS Omega evaluated the HDAC inhibitory activity of various compounds similar to this compound. The results showed that compounds with modifications at specific positions on the quinazoline ring exhibited significantly enhanced HDAC inhibition and cytotoxicity against cancer cell lines .
  • Antimicrobial Activity : Quinazoline derivatives have also been explored for their antimicrobial properties. A review highlighted that certain modifications could enhance their efficacy against bacterial strains, suggesting a broader therapeutic application for compounds like this compound beyond oncology .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically including:

Indole Core Formation : Alkylation of 5-fluoroindole with ethyl bromoacetate under basic conditions (e.g., NaH in DMF) to introduce the ethyl side chain .

Quinazolinone Synthesis : Cyclization of 6-fluoro-2-methylanthranilic acid derivatives using urea or guanidine to form the 4-oxoquinazolin-3(4H)-yl moiety .

Acetamide Coupling : Reaction of the indole-ethyl intermediate with the quinazolinone-acetic acid derivative via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DCM .

Q. Critical Conditions :

  • Temperature : Controlled heating (60–80°C) for cyclization steps to avoid side reactions.
  • Catalysts : Use of Zeolite (Y-H) or pyridine in coupling reactions to enhance yield .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Key characterization methods include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Peaks at δ 7.8–8.2 ppm (quinazolinone aromatic protons) and δ 6.5–7.0 ppm (indole protons) confirm structural integration .
  • ¹³C-NMR : Signals for carbonyl groups (C=O) appear at ~170 ppm .

High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₁H₁₈F₂N₄O₂: 428.1365; observed: 428.1362) validates molecular formula .

X-ray Crystallography : Resolves spatial arrangement of the indole-quinazolinone core and confirms stereochemistry (e.g., torsion angles between fluorinated groups) .

Table 1 : Representative Analytical Data

TechniqueKey ObservationsReference
¹H-NMR (400 MHz)δ 4.21 (s, 2H, CH₂CO), δ 10.2 (s, 1H, NH)
HRMSm/z 428.1362 ([M+H]⁺, Δ 0.7 ppm)

Advanced Research Questions

Q. What strategies are employed to elucidate the biological targets and mechanisms of action of this compound?

Methodological Answer:

Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to Bcl-2/Mcl-1 anti-apoptotic proteins, with key interactions at the indole-fluorine and quinazolinone-methyl groups .

Enzyme Assays :

  • Kinase Inhibition : IC₅₀ determination against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • Apoptosis Pathways : Western blotting for caspase-3/9 activation in cancer cell lines (e.g., MCF-7) to confirm pro-apoptotic activity .

Cellular Uptake Studies : LC-MS/MS quantification in HepG2 cells to correlate intracellular concentration with cytotoxicity .

Q. Data Contradiction Analysis :

  • Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration) or cell line heterogeneity. Normalization to positive controls (e.g., staurosporine) is critical .

Q. How do structural modifications influence pharmacological activity and selectivity?

Methodological Answer: SAR studies focus on:

Fluorine Substitution :

  • 5-Fluoroindole enhances metabolic stability by reducing CYP450-mediated oxidation.
  • 6-Fluoroquinazolinone improves kinase binding via hydrophobic interactions .

Methyl Group (C-2 of quinazolinone) : Increases steric hindrance, reducing off-target effects on non-cancerous cells (e.g., HEK293) .

Acetamide Linker : Replacing the ethylene spacer with rigid groups (e.g., triazole) alters solubility and bioavailability .

Q. What analytical techniques resolve contradictions in reported biological data?

Methodological Answer:

Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with stringent controls (e.g., DMSO vehicle) .

Metabolic Stability Assays : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation, explaining variability in cellular efficacy .

Synchrotron Crystallography : High-resolution (1.2 Å) structures resolve ambiguous binding poses predicted by docking .

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